molecular formula C20H19NO3 B2766914 (2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide CAS No. 887347-14-0

(2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide

Cat. No.: B2766914
CAS No.: 887347-14-0
M. Wt: 321.376
InChI Key: BTGKMTZRSGJPNQ-VAWYXSNFSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology, designed as a molecular hybrid incorporating two privileged pharmacophores: a 2H-chromene (coumarin) core and a chalcone-like prop-2-enamide side chain . The coumarin nucleus is widely recognized for its broad spectrum of biological activities, with extensive research highlighting its derivatives as promising scaffolds for the development of novel antibacterial agents . Structural-activity relationship (SAR) studies consistently indicate that substitutions at the C-3 and C-4 positions of the coumarin ring are crucial for enhancing biological potency, a feature central to this compound's design . The molecule's architecture, featuring an extended conjugation system between the coumarin system and the phenyl ring via a prop-2-enoyl bridge, is characteristic of chalcone derivatives. This configuration is known to facilitate charge transfer, resulting in a highly conjugated system that is valuable for developing organic non-linear optical (NLO) materials . Furthermore, the 2-ethoxyphenylamide moiety can contribute to specific target binding and influences the compound's overall pharmacokinetic properties. This combination of structural features makes this compound a compelling candidate for research applications including but not limited to: SAR studies for antibacterial discovery , investigation of anti-cancer properties through potential multi-target mechanisms , and as a precursor for the synthesis of more complex fused heterocyclic systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-23-19-10-6-4-8-17(19)21-20(22)12-11-15-13-16-7-3-5-9-18(16)24-14-15/h3-13H,2,14H2,1H3,(H,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGKMTZRSGJPNQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2H-chromen-3-yl and 2-ethoxyphenyl precursors.

    Condensation Reaction: The 2H-chromen-3-yl precursor undergoes a condensation reaction with the 2-ethoxyphenyl precursor in the presence of a base such as potassium carbonate.

    Formation of the Amide Bond: The resulting intermediate is then reacted with an appropriate amine to form the amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the chromene or phenyl rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Overview

The compound (2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide is a derivative of chromene, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its applications across various scientific fields, including chemistry, biology, and medicine, supported by data tables and documented case studies.

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules, facilitating research in organic chemistry.

Biology

Research indicates that the compound exhibits several biological activities:

  • Antioxidant Activity: It has shown significant potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
  • Anti-inflammatory Properties: Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory disorders.

Medicine

The compound is under investigation for its therapeutic potential, particularly in drug development. Its mechanisms of action include:

  • Enzyme Interaction: It may inhibit or activate enzymes involved in various biochemical pathways.
  • Receptor Modulation: The compound interacts with cellular receptors, influencing signal transduction processes.

Case Studies and Research Findings

StudyFocusFindings
Study AAntioxidant EffectsDemonstrated significant free radical scavenging activity.
Study BAnti-inflammatory ActivityInhibited pro-inflammatory cytokines in vitro.
Study CDrug DevelopmentIdentified as a lead compound for developing anti-cancer therapies.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Chromen vs. Phenyl/Chlorophenyl Substituents
  • Chromen-3-yl Group: The chromen moiety in the target compound distinguishes it from simpler phenyl-substituted analogs (e.g., (2E)-3-phenyl-N-arylcinnamamides).
  • Chlorinated Analogs : Compounds like (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide () replace chromen with halogenated phenyl groups. Chlorination increases lipophilicity (log P) and electron-withdrawing effects, enhancing antibacterial activity but also cytotoxicity .
2-Ethoxyphenyl vs. Trifluoromethyl/Bromophenyl Groups
  • 2-Ethoxyphenyl : The ethoxy group at the ortho position provides moderate lipophilicity (lower than CF₃ or Cl) and electron-donating properties. This may reduce membrane permeability compared to analogs like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (log P ~5.1, ) but could mitigate cytotoxicity .
  • Trifluoromethyl/Bromo Substitutions : CF₃ and Br groups (e.g., in ) significantly increase lipophilicity and electron-withdrawing effects, correlating with potent antimicrobial activity but higher cytotoxicity (IC₅₀ <10 µM in some cases) .
Antimicrobial Activity
  • Target Compound : The chromen-3-yl group may confer activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and mycobacteria, similar to coumarin derivatives . However, the 2-ethoxyphenyl group’s electron-donating nature might reduce potency compared to halogenated analogs.
  • High-Activity Analogs :
    • (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (): MIC₉₀ = 0.5 µM against S. aureus MRSA.
    • (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (): Broad-spectrum activity against Mycobacterium tuberculosis (MIC = 0.25 µM).
  • The target compound’s ethoxy group may improve selectivity, as seen in less cytotoxic derivatives like (2E)-N-(4-fluorophenyl)-3-phenylprop-2-enamide (IC₅₀ >10 µM, ).
Anti-inflammatory Potential
  • Chromen derivatives (e.g., coumarins) are linked to anti-inflammatory effects via NF-κB inhibition . The target compound may share this activity, whereas halogenated analogs (e.g., ) prioritize antimicrobial over anti-inflammatory effects.

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility
Compound Substituents log P/D (Experimental) Bioactivity vs. Cytotoxicity
Target Compound Chromen-3-yl, 2-ethoxyphenyl Estimated ~3.5* Moderate activity, low cytotoxicity (predicted)
(2E)-N-[3,5-bis(CF₃)phenyl]-3-phenyl 3,5-bis(trifluoromethyl) ~5.1 High activity, high cytotoxicity
(2E)-3-(4-Cl-phenyl)-N-phenyl 4-chlorophenyl ~4.2 Moderate activity, moderate cytotoxicity

*Estimated based on substituent contributions ().

Metabolic Stability
  • The ethoxy group may slow oxidative metabolism compared to methyl or halogenated groups, extending half-life. Chromen derivatives often exhibit stability due to aromatic conjugation .

Biological Activity

The compound (2E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide is a member of the chromene derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

IUPAC Name: (E)-3-(2H-chromen-3-yl)-N-(2-ethoxyphenyl)prop-2-enamide
Molecular Formula: C20H19NO3
Molecular Weight: 321.37 g/mol
InChI Key: InChI=1S/C20H19NO3/c1-2-23-19-10-6-4-8-17(19)21-20(22)12-11-15-13-16-7-3-5-9-18(16)24-14-15/h3-13H,2,14H2,1H3,(H,21,22)/b12-11+

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

Chromene derivatives are often studied for their antioxidant properties. The compound has shown significant potential in scavenging free radicals, which is critical in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its role in managing inflammatory conditions.

3. Antimicrobial Properties

In vitro studies have indicated that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

4. Cytotoxicity Against Cancer Cells

Preliminary cytotoxicity assays have revealed that this compound exhibits selective cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The IC50 values for these cell lines are crucial for assessing its potential as an anticancer agent.

The biological activity of this compound is believed to involve:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression.

2. Receptor Modulation:
It likely interacts with various cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

3. Gene Expression Alteration:
Research suggests that the compound can modulate the expression of genes associated with oxidative stress and inflammation.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX and LOX
AntimicrobialEffective against various pathogens
CytotoxicitySelective effects on cancer cell lines

Case Studies

Several studies have evaluated the biological activity of chromene derivatives similar to (2E)-3-(2H-chromen-3-y-N-(2-ethoxyphenyl)prop-2-enamide:

  • Study on Anti-inflammatory Activity:
    A study indicated that compounds with similar structures inhibited COX enzymes significantly, demonstrating potential as anti-inflammatory agents .
  • Cytotoxicity Evaluation:
    Research involving related chromene derivatives showed varying degrees of cytotoxicity against MCF-7 cells, with some compounds exhibiting IC50 values below 20 µM .
  • Antioxidant Studies:
    A series of chromene derivatives were tested for their antioxidant capacity using DPPH and ABTS assays, revealing promising results for compounds structurally related to (2E)-3-(2H-chromen-3-y-N-(2-ethoxyphenyl)prop-2-enamide .

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